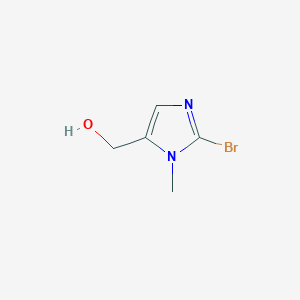

(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol

Description

(2-Bromo-1-methyl-1H-imidazol-5-yl)methanol is a brominated imidazole derivative characterized by a hydroxymethyl group at position 5, a bromine atom at position 2, and a methyl group at the N1 position of the imidazole ring.

Key structural features influencing its reactivity and properties include:

- Methyl group at N1: Stabilizes the imidazole ring and reduces susceptibility to oxidation.

- Hydroxymethyl group at position 5: Introduces polarity, affecting solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

(2-bromo-3-methylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZILGIABAGMOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680946 | |

| Record name | (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-39-7 | |

| Record name | (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1-methyl-1H-imidazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol, with the molecular formula and a molecular weight of 191.03 g/mol, is a compound belonging to the class of imidazole derivatives. Its unique structure, characterized by the presence of a bromine atom and a hydroxymethyl group, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has notable chemical properties that influence its biological interactions:

- Molecular Structure : The imidazole ring contributes to its reactivity and ability to interact with various biological targets.

- Solubility : The hydroxymethyl group enhances solubility in biological systems, facilitating its interaction with enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Protein Binding Studies

Studies have shown that this compound interacts with specific protein targets, which is crucial for its pharmacological effects. For instance, binding affinity studies indicate potential interactions with kinases involved in cancer pathways.

| Biological Target | Binding Affinity (IC50) |

|---|---|

| EGFR (L858R/T790M) | < 1 nM |

| Other Kinases | Varies |

2. Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, though further research is needed to quantify this activity.

3. Cytotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve induction of apoptosis through mitochondrial pathways.

Case Studies

Several case studies have focused on the biological activity of imidazole derivatives, including this compound:

Case Study 1: EGFR Inhibition

A study investigated the binding modes of imidazole inhibitors to the EGFR kinase domain. It was found that modifications to the imidazole structure could significantly enhance inhibitory potency against mutant forms of EGFR, indicating that this compound could serve as a lead compound for further development in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a moderate level of activity, suggesting potential as an antimicrobial agent .

Comparative Analysis

To understand the broader context of its biological activity, we can compare this compound with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (4-Methyl-1H-imidazol-5-yl)methanol | 0.78 | Contains a methyl group at position 4 |

| (1-Methyl-1H-imidazol-4-yl)methanol | 0.77 | Different substitution pattern affecting activity |

| 3-(1H-Imidazol-1-yl)propane-1,2-diol | 0.66 | Aliphatic chain alters solubility and reactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Comparison of Imidazole Derivatives

Key Observations :

- Substituent Position: Bromine at position 2 (target compound) vs.

- Ring System : Benzimidazole derivatives () exhibit higher molecular weights and distinct solubility profiles compared to imidazole analogs due to fused aromatic systems .

- N-Substituents : The methyl group at N1 in the target compound may confer greater stability than bulkier groups (e.g., 4-bromobenzyl in ), as smaller substituents reduce steric hindrance .

Key Observations :

- Purification : Silica gel chromatography () or recrystallization () are common for imidazole derivatives, with yields influenced by substituent polarity .

Preparation Methods

Lithiation and Halogenation Approach

A key step in the preparation is the lithiation of 1-methylimidazole, followed by electrophilic bromination:

-

- 1-Methylimidazole is dissolved in an ethereal solvent such as tetrahydrofuran (THF).

- A strong base such as n-hexyllithium is added at low temperatures (-5°C to 0°C) to generate the 5-lithio intermediate selectively.

- The lithiated intermediate is then treated with a brominating agent (e.g., bromine or a bromosilane reagent) to introduce the bromine atom at the 2-position.

-

- The use of trialkylsilyl halides as blocking groups can improve regioselectivity by preventing migration of the lithio group.

- The reaction is typically conducted at low temperatures to avoid side reactions and ensure high selectivity.

-

- The brominated intermediate is isolated by crystallization or salt formation.

- Purification is often confirmed by HPLC analysis under specific conditions.

This method is supported by patent literature describing the preparation of imidazole derivatives with halogen substituents using hexyllithium and silyl halides in THF solvent systems.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position can be introduced by several routes:

Reduction of 5-Formyl or 5-Acyl Precursors:

- Starting from 2-bromo-1-methylimidazole-5-carboxaldehyde or 5-acyl derivatives, reduction with sodium borohydride or other mild reducing agents yields the corresponding (2-bromo-1-methyl-1H-imidazol-5-yl)methanol.

- This approach benefits from mild conditions preserving the bromine substituent.

-

- Direct hydroxymethylation of 1-methylimidazole derivatives by reaction with formaldehyde under basic conditions (e.g., NaOH or KOH) can afford the hydroxymethylated product.

- This method requires careful control to avoid polymerization or overreaction.

Methylation at the N1 Position

Methylation of the imidazole nitrogen is typically achieved by:

- Treating the imidazole or its derivatives with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- This step is often performed prior to lithiation and bromination to protect the nitrogen and direct lithiation to the desired ring position.

Summary of Preparation Methods in a Comparative Table

Research Findings and Analytical Data

- HPLC Analysis: The purity and identity of the product are typically confirmed by HPLC using specific solvent systems and detection wavelengths to distinguish the brominated hydroxymethyl imidazole from side products.

- Temperature Control: Maintaining reaction temperatures between -5°C and 0°C during lithiation and bromination is critical to prevent side reactions and ensure regioselectivity.

- Crystallization: The final product is often isolated by crystallization as a free base or as a salt, facilitating purification and handling.

- Yield Optimization: Industrial scale preparations optimize solvent choice (THF preferred), reagent stoichiometry, and reaction time to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing (2-bromo-1-methyl-1H-imidazol-5-yl)methanol, and how are spectral contradictions resolved?

- Methodology :

- NMR Analysis : Assign proton environments using - and -NMR. For example, the imidazole ring protons typically resonate between δ 6.5–8.5 ppm, while the methyl group (C-1) appears as a singlet near δ 3.5–4.0 ppm .

- IR Spectroscopy : Confirm hydroxyl (-OH) and C-Br stretches via peaks at ~3200–3600 cm (broad, -OH) and ~550–650 cm (C-Br), respectively .

- Mass Spectrometry : Validate molecular weight (191.03 g/mol) using high-resolution mass spectrometry (HRMS) .

- Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in -NMR) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How is this compound synthesized, and what are common purity challenges?

- Synthetic Routes :

- Bromination : React 1-methyl-1H-imidazole-5-methanol with N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN catalyst in CCl) .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography. Yield typically ranges from 60–75% .

- Purity Challenges :

- Residual solvents (e.g., DMF) or unreacted brominating agents may persist. Use preparative HPLC with a C18 column (acetonitrile/water gradient) for purification .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of the bromine substituent in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The C-Br bond in this compound exhibits a bond dissociation energy (BDE) of ~65 kcal/mol, favoring Suzuki-Miyaura couplings .

- Molecular Docking : Model interactions with palladium catalysts (e.g., Pd(PPh)) to predict regioselectivity in arylations .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Refine structures using SHELXL , focusing on bond angles (e.g., C-Br bond length ~1.89 Å) and hydrogen-bonding networks involving the hydroxyl group .

- Twinned Data : For low-quality crystals, apply SHELXD for structure solution and SHELXPRO for macromolecular refinement .

Q. What mechanistic insights explain unexpected byproducts during alkylation of the imidazole ring?

- Pathway Analysis :

- N-Alkylation vs. O-Alkylation : Steric hindrance from the methyl group (C-1) directs alkylation to the N-3 position. Use -NMR to track regioselectivity .

- Bromine Participation : The electron-withdrawing Br substituent increases electrophilicity at C-2, leading to side reactions (e.g., ring-opening under strong bases). Mitigate via low-temperature (-20°C) reactions .

Contradictions in Literature

- Synthetic Yields : Some protocols report yields ≤60% due to bromine volatility , while others claim >70% via optimized NBS stoichiometry . Validate via independent replication.

- Spectroscopic Assignments : Discrepancies in -NMR chemical shifts (e.g., hydroxyl proton at δ 2.5 vs. δ 3.1) may arise from solvent polarity or tautomerism .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.